Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride
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Overview
Description
Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O2 and its molecular weight is 276.81. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
Research on compounds similar to "Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride" often focuses on their synthesis and the determination of their molecular structures. For instance, Moriguchi et al. (2014) detailed the synthesis of a cyclic amino acid ester via intramolecular lactonization, highlighting the structural complexity that can be achieved with bicyclo[2.2.2]octane frameworks (Moriguchi et al., 2014). This research contributes to the broader understanding of the synthesis and structural analysis of complex organic molecules.
Catalytic Applications and Reactions
Compounds with the tert-butyl carbamate group are also studied for their roles in catalytic applications and specific organic reactions. For example, Chankeshwara and Chakraborti (2006) demonstrated the efficiency of Indium(III) halides as catalysts for the N-tert-butoxycarbonylation of amines, showcasing the utility of similar compounds in facilitating chemoselective transformations (Chankeshwara & Chakraborti, 2006).
Enantioselective Synthesis
Enantioselective synthesis is another significant area of application. Research on related compounds has explored methodologies for achieving high enantioselectivity in the synthesis of complex molecules. The versatility of tert-butyl carbamate derivatives in asymmetric synthesis underscores the importance of these compounds in constructing chiral centers, which are crucial in the development of pharmaceuticals and other bioactive molecules. For instance, Ellman et al. (2002) discussed the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, illustrating the broad applicability of similar structural motifs in synthesizing enantioenriched compounds (Ellman, Owens, & Tang, 2002).
Material Science Applications
The tert-butyl group's influence extends into material science, where its incorporation into molecules like benzothizole modified carbazole derivatives can lead to novel properties. Sun et al. (2015) explored how tert-butyl modified compounds could form organogels capable of strong blue light emission, suggesting potential applications in fluorescent materials and chemosensors (Sun et al., 2015).
Mechanism of Action
Target of Action
The primary targets of EN300-27146329 are currently unknown
Mode of Action
It’s known that the compound can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
The compound’s interaction with its targets could potentially alter various metabolic sequences, enzymology of conversions, regulation of turnover, gene expression, and immunological interactions .
Result of Action
It’s known that the compound can lead to the production of cancerogenic diazonium salts that damage dna .
Action Environment
The action, efficacy, and stability of EN300-27146329 can be influenced by various environmental factors . These may include the presence of other compounds, temperature, pH, and the specific characteristics of the biological system where the compound is active.
properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-8-4-5-9(11)10(14)6-8;/h8-11H,4-7,14H2,1-3H3,(H,15,16);1H/t8-,9+,10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVZIIHTJHLFQ-KESDUTQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1C(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1[C@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride |
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